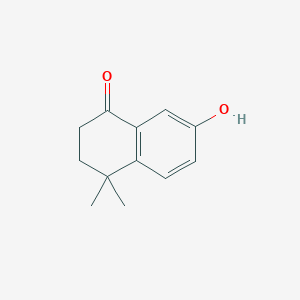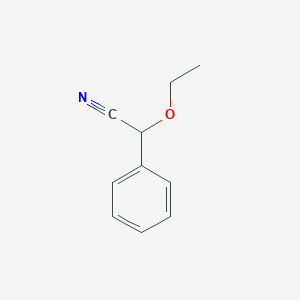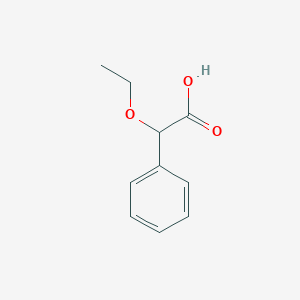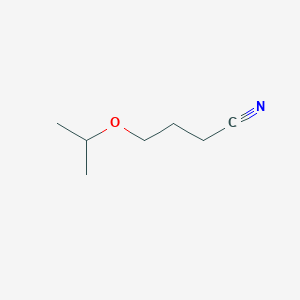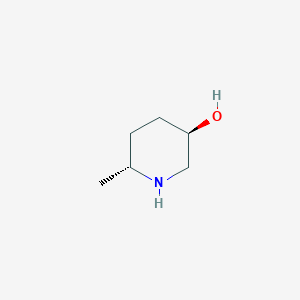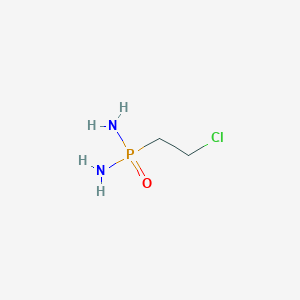
P-(2-Chloroethyl)phosphonic diamide
説明
P-(2-Chloroethyl)phosphonic diamide, also known as ethephon, is a growth regulator widely used in agriculture to stimulate or inhibit plant growth, promote fruit ripening, and increase yield. Its chemical formula is C2H6ClO3P, and its molecular weight is 144.49 g/mol .
Synthesis Analysis
The synthesis of phosphonic acids and their esters, which are of interest in metal phosphonate chemistry, can be achieved through several methods. These include the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation . The synthesis of 2-chloroethyl phosphorodiamidites and their isomerization into P-(2-chloroethyl)phosphonic diamides has been investigated .Molecular Structure Analysis
The molecular structure of this compound contains a total of 14 bonds. There are 6 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), and 1 double bond(s) . The IUPAC Standard InChI is InChI=1S/C2H6ClO3P/c3-1-2-7(4,5)6 .Chemical Reactions Analysis
Phosphorus-centered radicals are key intermediates in important processes of phosphorus–carbon bond formation. The generation of phosphinyl (L2P•) or phosphonyl (L2P(O)•) radicals and their addition to unsaturated compounds is an efficient method for C–P bond formation . The reactions of phosphorus radicals are a powerful tool for the synthesis of various organophosphorus compounds .Physical and Chemical Properties Analysis
The molecular weight of this compound is 144.494 . More detailed physical and chemical properties were not found in the search results.Safety and Hazards
According to a safety data sheet, precautions for safe handling of P-(2-Chloroethyl)phosphonic diamide include thorough dedusting and ensuring good ventilation at the workplace. Protective equipment such as mouth respiratory protective device and protective gloves are recommended. It is advised to keep away from foodstuffs, beverages, and feed .
将来の方向性
Phosphorus-containing compounds have a huge synthetic potential due to their wide application in pharmaceuticals, biology, agrochemistry, organic synthesis, and materials science . The challenge posed to scientists is how to engineer selectivity towards a targeted substrate, especially from multicomponent solutions . Therefore, future research may focus on developing more selective and efficient synthesis and separation processes involving P-(2-Chloroethyl)phosphonic diamide and other phosphorus-containing compounds.
特性
IUPAC Name |
1-chloro-2-diaminophosphorylethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8ClN2OP/c3-1-2-7(4,5)6/h1-2H2,(H4,4,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTIMBCELWNVRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)P(=O)(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN2OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60614900 | |
| Record name | P-(2-Chloroethyl)phosphonic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33513-64-3 | |
| Record name | P-(2-Chloroethyl)phosphonic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dichloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B3382422.png)

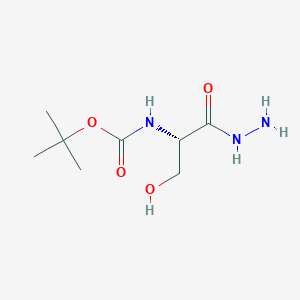
![Spiro[2.5]octan-4-ol](/img/structure/B3382456.png)
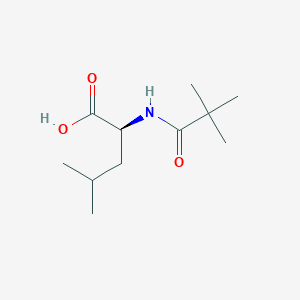
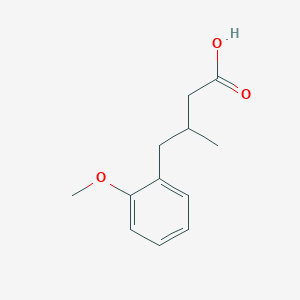

![N-(3-chloro-4-methylphenyl)-2-[(3-methoxyphenyl)formohydrazido]-2-oxoacetamide](/img/structure/B3382480.png)
